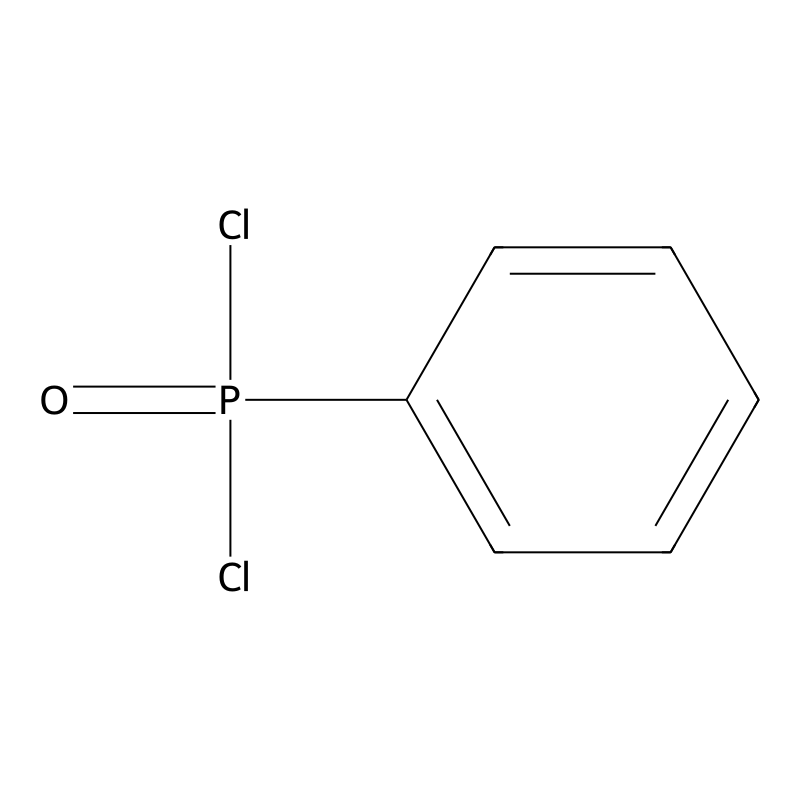

Phenylphosphonic dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Phenylphosphonic dichloride (PPDC) is a highly reactive, bifunctional organophosphorus monomer and chlorinating agent characterized by a central phosphorus atom double-bonded to oxygen, single-bonded to a sterically bulky phenyl ring, and bearing two reactive chlorine leaving groups. As a versatile electrophile, it is primarily procured as a critical precursor for the synthesis of halogen-free polyphosphonate flame retardants, specialized extraction agents, and high-performance ligands . Its unique combination of a thermally stable phenyl group and dual reactive acyl chloride sites makes it indispensable for mild interfacial polycondensation workflows and in situ defect passivation in advanced optoelectronics, offering distinct processability advantages over its hydrolyzed or monofunctional analogs [1].

Substituting phenylphosphonic dichloride with its hydrolyzed analog, phenylphosphonic acid, or monofunctional derivatives like diphenylphosphinic chloride fundamentally alters processability and polymer architecture . While the free acid requires harsh, high-temperature melt conditions or expensive coupling agents to form esters or amides, PPDC undergoes rapid interfacial polycondensation at room temperature, preserving thermally sensitive co-monomers [1]. Furthermore, replacing PPDC with purely inorganic phosphorus oxychloride (POCl3) eliminates the critical phenyl group, drastically reducing the thermal stability and organic solubility of the resulting additives, thereby compromising their compatibility and char-forming efficacy in engineering resins like epoxies and polyesters [2].

Interfacial Polycondensation Efficiency vs. Phenylphosphonic Acid

In the synthesis of flame-retardant polyphosphonates, the choice of phosphorus precursor dictates the required reaction conditions and capital equipment. Phenylphosphonic dichloride enables direct interfacial polycondensation with bisphenols (e.g., Bisphenol A) at room temperature within 2–4 hours, rapidly yielding high-molecular-weight polymers . In contrast, utilizing phenylphosphonic acid requires either high-temperature melt condensation (often exceeding 200 °C), which risks monomer degradation, or the addition of stoichiometric coupling agents that complicate purification [1].

| Evidence Dimension | Polymerization conditions and processability |

| Target Compound Data | Room temperature, 2-4 hours via interfacial polycondensation |

| Comparator Or Baseline | Phenylphosphonic acid: High-temperature melt (>200 °C) or requires coupling agents |

| Quantified Difference | Eliminates high-temperature requirements and prevents thermal degradation of monomers |

| Conditions | Synthesis of polyphosphonates with bisphenols |

Procuring the dichloride form allows manufacturers to utilize mild, energy-efficient interfacial polymerization workflows, reducing thermal degradation risks and operational costs.

Defect Passivation in Perovskite LEDs vs. Diphenylphosphinic Chloride

Recent advancements in ambient-air processing of blue perovskite light-emitting diodes (PeLEDs) highlight the structural advantage of PPDC over monofunctional analogs. When incorporated into mixed-halide perovskite precursors, the bifunctional phenylphosphonic dichloride provides superior halide immobilization and defect passivation compared to diphenylphosphinic chloride (DPPC)[1]. This enhanced chlorination effect boosts the photoluminescence quantum yield (PLQY) of the resulting blue-emitting perovskite films to 45% in ambient air, significantly outperforming DPPC-treated baselines[2].

| Evidence Dimension | Photoluminescence quantum yield (PLQY) in ambient air |

| Target Compound Data | PPDC-treated films: 45% PLQY |

| Comparator Or Baseline | DPPC-treated films: Lower PLQY and inferior passivation efficacy |

| Quantified Difference | Superior PLQY and enhanced chlorination efficacy due to bifunctionality |

| Conditions | Air-processed mixed-halide blue perovskite films |

For optoelectronic material scaling, PPDC's bifunctionality provides critical defect passivation, enabling the ambient-air manufacturing of highly emissive PeLEDs without inert gloveboxes.

Condensation Kinetics with Diamines vs. Phenylphosphonothioic Dichloride

When synthesizing 1,3,2-benzodiazaphosphole derivatives via condensation with o-phenylenediamines, the oxidation state of the phosphorus center dramatically impacts reaction kinetics. Kinetic studies demonstrate that phenylphosphonic dichloride reacts with N,N'-dimethyl-o-phenylenediamine at a first-order rate constant of 95 × 10^-5 s^-1 in refluxing bromobenzene [1]. Conversely, the sulfur analog, phenylphosphonothioic dichloride, reacts significantly slower under identical conditions, exhibiting a rate constant of only 2.9 × 10^-5 s^-1 [2].

| Evidence Dimension | First-order reaction rate constant (k) |

| Target Compound Data | PPDC: k = 95 × 10^-5 s^-1 |

| Comparator Or Baseline | Phenylphosphonothioic dichloride: k = 2.9 × 10^-5 s^-1 |

| Quantified Difference | PPDC reacts approximately 32.7 times faster |

| Conditions | Condensation with N,N'-dimethyl-o-phenylenediamine in refluxing bromobenzene |

The dramatically faster reaction kinetics of PPDC reduce cycle times and improve throughput in the synthesis of specialized phosphorus heterocycles and pharmaceutical ligands.

Thermal Stability and Char Yield vs. Non-Phenylated Phosphates

The inclusion of the phenyl ring in PPDC-derived flame retardants provides a distinct thermal advantage over aliphatic or purely inorganic phosphorus sources like POCl3. Polyphosphonates synthesized from PPDC exhibit high thermal decomposition temperatures (often >330 °C) and promote significant condensed-phase charring upon combustion [1]. This dual-action mechanism (gas-phase radical quenching and condensed-phase char barrier) enables engineering resins like epoxy to achieve a UL-94 V-0 flame retardancy rating at low loadings (e.g., 12 wt%), a performance metric difficult to achieve with non-phenylated analogs that volatilize or decompose prematurely during melt processing [2].

| Evidence Dimension | Thermal stability and flame retardant mechanism |

| Target Compound Data | PPDC-derived polyphosphonates: Td > 330 °C, dual-phase flame retardancy (UL-94 V-0 at 12 wt%) |

| Comparator Or Baseline | Non-phenylated analogs (e.g., from POCl3): Lower thermal stability, poor organic compatibility |

| Quantified Difference | Enhanced char yield and elevated decomposition temperature preventing premature volatilization |

| Conditions | Melt-blended epoxy and polylactic acid (PLA) composites |

Procuring PPDC ensures the final flame-retardant additive can withstand the high processing temperatures of engineering plastics without degrading or outgassing.

Halogen-Free Flame Retardant Polymer Synthesis

PPDC is the optimal bifunctional monomer for producing polyphosphonates via mild interfacial polycondensation with bisphenols. These resulting polymers are melt-blended into epoxies, polycarbonates, and polylactic acid (PLA) to achieve UL-94 V-0 flame retardancy ratings without the use of environmentally restricted halogenated additives[1].

Ambient-Air Fabrication of Perovskite LEDs

In optoelectronics manufacturing, PPDC is utilized as a precursor additive to passivate defects and immobilize halides in mixed-halide perovskite films. Its unique bifunctional nature enables the production of high-PLQY (45%) blue PeLEDs directly in ambient air, bypassing the need for strict inert glovebox environments [2].

Synthesis of Phosphorus-Containing Heterocycles and Ligands

PPDC serves as a highly reactive electrophile for the rapid synthesis of 1,3,2-benzodiazaphosphole derivatives and other phosphine oxide ligands. Its rapid condensation kinetics with diamines make it vastly superior to thioic analogs for high-throughput discovery and industrial scale-up [3].

References

- [1] Atlantis Press (2017). Synthesis of Novel Polyphosphonate Flame Retardants for Epoxy Resins.

- [2] ACS Applied Materials & Interfaces (2024). Phosphonic Chloride Assisted Fabrication of Highly Emissive Mixed Halide Perovskite Films in Ambient Air for Blue Light-Emitting Diodes.

- [3] Canadian Journal of Chemistry. THE CONDENSATION OF PHOSPHONOTHIOIC AND PHOSPHONIC DICHLORIDES WITH o-DIAMINES.

Purity

Physical Description

Liquid

XLogP3

Exact Mass

Boiling Point

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 241 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 240 of 241 companies with hazard statement code(s):;

H302 (15.42%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (99.17%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (43.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Phosphonic dichloride, P-phenyl-: ACTIVE

Dates

2: Hamzaoui S, Ben Salah B, Hamden K, Rekik A, Kossentini M. Synthesis and evaluation of new bis-1,3,4,2-triazaphospholinoalkane derivatives as in vitro α-amylase and lipase inhibitors. Arch Pharm (Weinheim). 2015 Mar;348(3):188-93. doi: 10.1002/ardp.201400283. Epub 2015 Feb 13. PubMed PMID: 25676018.

3: Presti C, Alauzun JG, Laurencin D, Mutin PH. Surface functionalization of detonation nanodiamonds by phosphonic dichloride derivatives. Langmuir. 2014 Aug 5;30(30):9239-45. doi: 10.1021/la5017565. Epub 2014 Jul 21. PubMed PMID: 24999829.

4: Hosein AI, Caffyn AJ. A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride. Dalton Trans. 2012 Nov 21;41(43):13504-8. doi: 10.1039/c2dt31371e. PubMed PMID: 23018444.

5: Iliescu S, Augusti MG, Fagadar-Cosma E, Plesu N, Fagadar-Cosma G, Macarie L, Popa A, Ilia G. Synthesis of new phosphorus-containing (co)polyesters using solid-liquid phase transfer catalysis and product characterization. Molecules. 2012 Jul 31;17(8):9090-103. doi: 10.3390/molecules17089090. PubMed PMID: 22850325.

6: Popovici C, Fernández I, Oña-Burgos P, Roces L, García-Granda S, Ortiz FL. Synthesis and structure of tridentate bis(phosphinic amide)-phosphine oxide complexes of yttrium nitrate. Applications of 31P,89Y NMR methods in structural elucidation in solution. Dalton Trans. 2011 Jul 7;40(25):6691-703. doi: 10.1039/c1dt10194c. Epub 2011 May 25. PubMed PMID: 21611672.

7: Frank E, Kazi B, Mucsi Z, Ludányi K, Keglevich G. New steroid-fused P-heterocycles. Part II. Synthesis and conformational study of oxazaphosphorino[16,17-e]estrone derivatives. Steroids. 2007 May;72(5):446-58. Epub 2007 Feb 13. PubMed PMID: 17382982.

8: Han GY. The synthesis of 5-iodoindoxyl-3-phenylphosphonate and its use in analysis of phosphodiesterase I. Anal Biochem. 1990 Feb 15;185(1):90-3. PubMed PMID: 2160780.